![molecular formula C8H11BrN2 B1380824 3-溴-5,6,7,8-四氢-4H-吡唑并[1,5-a]氮杂环庚三烯 CAS No. 1373223-55-2](/img/structure/B1380824.png)
3-溴-5,6,7,8-四氢-4H-吡唑并[1,5-a]氮杂环庚三烯
描述
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is a valuable scaffold for drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
Molecular Structure Analysis
The molecular structure of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine consists of a pyrazolo ring fused with a diazepine ring. The bromine atom is attached to the third carbon atom of the diazepine ring .
Chemical Reactions Analysis
The chemical reactivity patterns of the pyrazolo-diazepine pharmacophore have been studied. The free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .
科学研究应用
1. 合成和化学性质
- 3-溴-5,6,7,8-四氢-4H-吡唑并[1,5-a]氮杂环庚三烯及其相关化合物已被合成和分析其化学性质。例如,对结构相似的 3,6,6-三甲基-4-氧代-1-(2-吡啶基)-4,5,6,7-四氢吲唑的研究表明,它转化为 3,7,7-三甲基-5-氧代-1-(2-吡啶基)-5,6,7,8-四氢(4H)吡唑并[4,3-b]氮杂环庚三烯等化合物 (杰利亚蒂茨卡娅等人,2000)。
2. 晶体结构分析
- 已经对与 3-溴-5,6,7,8-四氢-4H-吡唑并[1,5-a]氮杂环庚三烯衍生物相关的晶体结构进行了详细分析。例如,对 (2R,4S)-7-溴-2-苯基-2,3,4,5-四氢-1,4-环氧萘并[1,2-b]氮杂环庚三烯的研究提供了对其分子几何和氢键结构的见解 (帕尔马等人,2009)。
3. 抗癌活性
- 已经探索了与 3-溴-5,6,7,8-四氢-4H-吡唑并[1,5-a]氮杂环庚三烯在结构上相关的化合物对它们的潜在抗癌活性。对 2-芳基-3-甲基苯并呋喃[3,2-b]吡唑并[4,3-e]氮杂环庚三烯-4,11(2H,10H)-二酮和类似化合物的研究显示出对恶性癌细胞的中等活性,表明这是一个潜在的治疗研究领域 (查班等人,2020)。
未来方向
作用机制
Target of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to its related compounds, it may inhibit cdk2, thereby disrupting the cell cycle and selectively targeting tumor cells .
Biochemical Pathways
If it acts similarly to its related compounds, it may affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .
Result of Action
Related compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
生化分析
Biochemical Properties
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The binding of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine to CDKs can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects . Additionally, this compound may interact with other proteins involved in signal transduction pathways, further modulating cellular responses.
Cellular Effects
The effects of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine has been observed to induce apoptosis, a programmed cell death mechanism, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, it can affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby modulating the overall cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly CDKs, by binding to their active sites and preventing substrate access . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-cancer effects, while doses above this threshold may lead to toxicity.
Metabolic Pathways
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function . Understanding these transport and distribution mechanisms is essential for developing effective delivery strategies for therapeutic applications.
Subcellular Localization
The subcellular localization of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
属性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWCYVUVUXVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217549 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-55-2 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


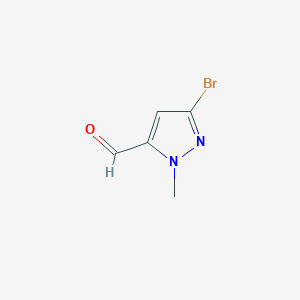
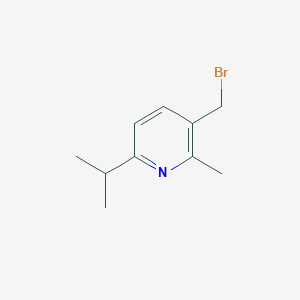
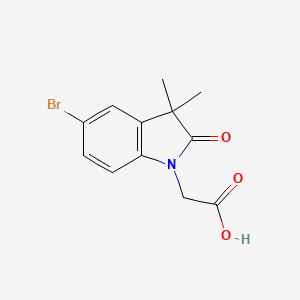

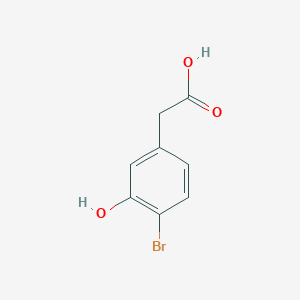
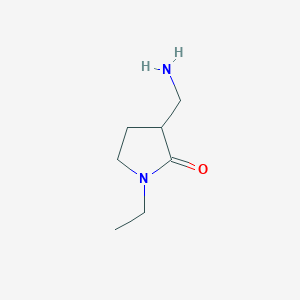
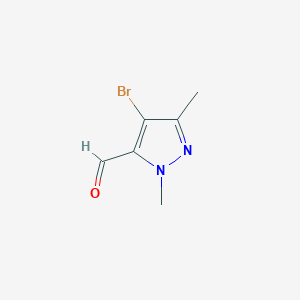


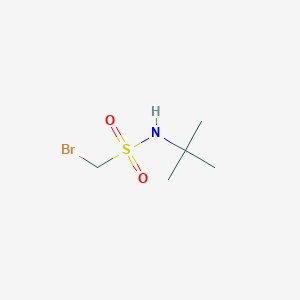
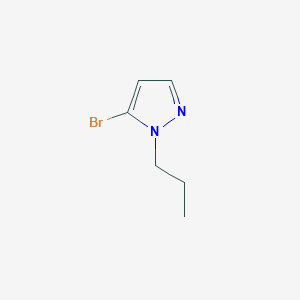
![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)


